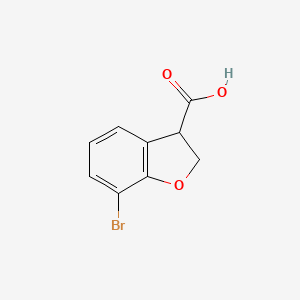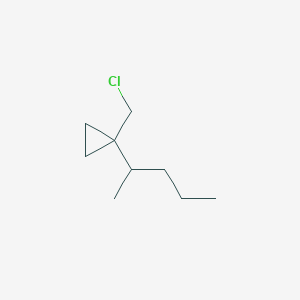
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a pentan-2-yl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane and an alkene.
Substitution Reactions: The chloromethyl group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus trichloride.
Alkylation: The pentan-2-yl group can be added through an alkylation reaction using an appropriate alkyl halide and a strong base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane: Similar structure but with a bromomethyl group.
1-(Chloromethyl)-1-(butan-2-yl)cyclopropane: Similar structure but with a butan-2-yl group.
Uniqueness
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is unique due to its specific substituents, which impart distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-pentan-2-ylcyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-3-4-8(2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
Clé InChI |
VTKHGCQNNCQKPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


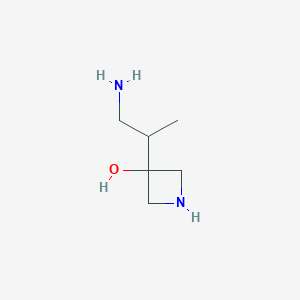
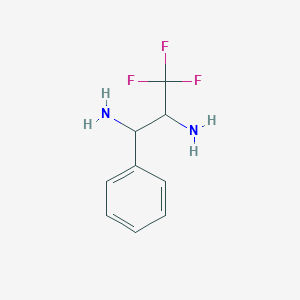
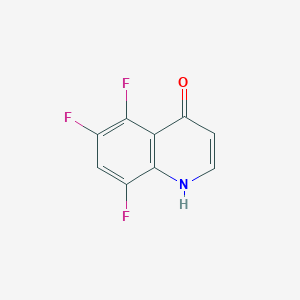
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
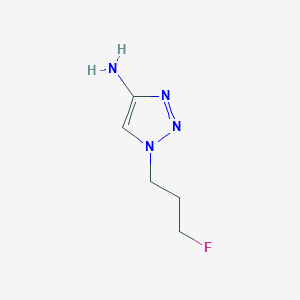

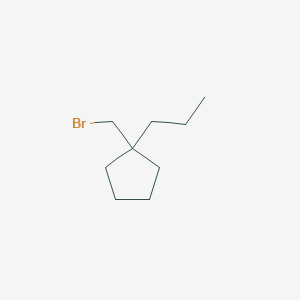
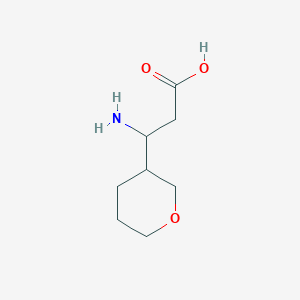
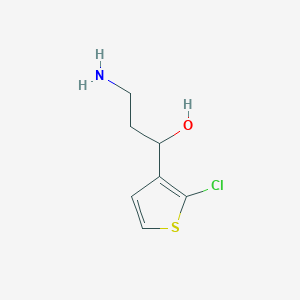
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)
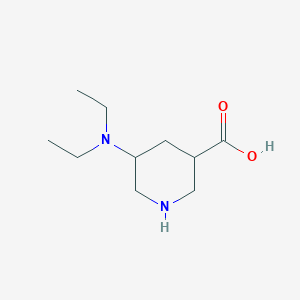
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
